molecular formula C₇H₅IO₄ B121670 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide CAS No. 61717-82-6

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

Cat. No. B121670
CAS RN: 61717-82-6
M. Wt: 280.02 g/mol
InChI Key: CQMJEZQEVXQEJB-UHFFFAOYSA-N
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Description

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, also known as IBX, is a benziodoxole compound with hydroxy and oxo substituents at the 1-position and an oxo substituent at the 3-position . It is a mild and efficient hypervalent iodine synthetic reagent used to carry out several selective oxidation reactions .


Synthesis Analysis

The synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide can be achieved through several methods. One method involves the oxidation of 2-iodobenzoic acid with fuming nitric acid at 50°C . Another method involves the chlorination of 2-iodobenzoic acid followed by hydrolysis with aqueous NaOH . Other methods include the oxidation of 2-iodobenzoic acid with NaIO4 in boiling 30% aqueous acetic acid, and the oxidation of 2-iodobenzoic acid with potassium persulfate in H2SO4 at 0°C .


Molecular Structure Analysis

The molecular formula of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is C7H5IO4 . The InChI string is InChI=1S/C7H5IO4/c9-7-5-3-1-2-4-6(5)8(10,11)12-7/h1-4H,(H,10,11) . The Canonical SMILES string is C1=CC=C2C(=C1)C(=O)OI2(=O)O .


Chemical Reactions Analysis

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is used in various chemical reactions. It is used for the cleavage of phosphates, oxygenation of α,β-unsaturated carbonyl compounds, α-hydroxylation of ketones, methoxylation of steroids, oxidation of sulfides, chemical cleavage of proteins, palladium-catalyzed coupling with arylboronic acids, preparation of iodonium salts, and synthesis of benziodoxole derivatives .


Physical And Chemical Properties Analysis

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is a white crystalline solid with a melting point of 231–232°C (dec) . It is soluble in H2O, DMSO, and alcohol, but insoluble in ether, CH2Cl2, MeCN, and nonpolar organic solvents .

Scientific Research Applications

Preparation and Morphology

  • 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, prepared from the oxidation of o-iodobenzoic acid, exhibits different physical forms affecting its reactivity. Its conversion to I-triacetoxy derivative is influenced by its physical state, with methods developed for converting it into a more reactive powder form (Stevenson, Treacy, & Nieuwenhuyzen, 1997).

Alcohol Oxidation and Recycling

  • Hydrophobic ionic liquid-supported 1-hydroxy-1,2-benziodoxole-3(1H)-one 1-oxide has been synthesized for oxidizing alcohols, demonstrating a recyclable reaction system (Koguchi, Mihoya, & Mimura, 2016).

Acidity Analysis

  • The compound shows relative acidity on the organic scale. The pKa value and proton affinity of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide have been determined, providing insights into its non-oxidation processes mediated by IBX (Gallen, Goumont, Clark, Terrier, & Williams, 2006).

Conversion to N-Hydroxysuccinimide Esters

  • The use of this compound for oxidation of primary alcohols and aldehydes to carboxylic acids has been explored. It helps in the formation of N-hydroxysuccinimide esters, a valuable intermediate in synthesis (Schulze & Giannis, 2004).

Catalytic Applications

  • Its use as an efficient terminal oxidant in gold-catalysed oxyarylation reactions, expanding the scope to include various substrates, has been demonstrated (Ball, Lloyd‐Jones, & Russell, 2012).

Environmentally Friendly Oxidation System

  • An environmentally benign TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one as a terminal oxidant in ethyl acetate has been developed, showing high yields and tolerance for various functional groups (Li & Zhang, 2009).

Polymer-Supported Analogue

  • A polymer-supported analogue of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide has been synthesized, allowing for selective oxidation of alcohols to ketones and aldehydes without over-oxidation to carboxylic acids (Mülbaier & Giannis, 2001).

Application in Tazobactam Synthesis

  • Its application in the synthesis of Tazobactam, an important pharmaceutical compound, has been reported, highlighting an improved green procedure and molecular economics (Hesun, 2004).

Safety And Hazards

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is reported to be explosive under impact or heating to >200°C . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO4/c9-7-5-3-1-2-4-6(5)8(10,11)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMJEZQEVXQEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210723
Record name O-Iodoxybenzoic acid
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Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

CAS RN

61717-82-6, 64297-64-9
Record name 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
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Record name 61717-82-6
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Record name O-Iodoxybenzoic acid
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Record name 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
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Record name O-IODOXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
Reactant of Route 2
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
Reactant of Route 3
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
Reactant of Route 4
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
Reactant of Route 5
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
Reactant of Route 6
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

Citations

For This Compound
187
Citations
PJ Stevenson, AB Treacy - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide prepared by oxidation of o-iodobenzoic acid with potassium bromate forms either a microcrystalline powder, a macrocrystalline material, …
Number of citations: 66 pubs.rsc.org
F Yokokawa, T Shioiri - Tetrahedron letters, 2002 - Elsevier
The first total synthesis of somamide A (1), an Ahp (3-amino-6-hydroxy-2-piperidone)-containing cyclic depsipeptide, from the marine cyanobacterium Lyngbya majuscula is described. …
Number of citations: 52 www.sciencedirect.com
SS Chaudhari - Synlett, 2000 - thieme-connect.com
Recently, 2-iodoxybenzoic acid (IBX 1)[1-hydroxy-1, 2-benziodoxol-3 (1H)-one 1-oxide] and Dess-Martin Periodinane (DMP 2)[1, 1, 1-triacetoxy-1, 1-dihydro-1, 2-benziodoxol-3 (1H)-…
Number of citations: 34 www.thieme-connect.com
A Schulze, A Giannis - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
Recently, the use of the hypervalent iodine reagent 1‐hydroxy‐1,2‐benziodoxol‐3(1H)‐one 1‐oxide (IBX) for the oxidation of primary alcohols and aldehydes to carboxylic acids was …
Number of citations: 55 onlinelibrary.wiley.com
M Uchiyama, K Miyamoto, T Okada, T Toyama… - Heterocycles, 2021 - cir.nii.ac.jp
Facile Preparation of 1-Hydroxy-1,2-Benziodoxol-3(1h)-one 1-Oxide (IBX) and Dess–Martin Reagent Using Sodium Hypochlorite under Carbon Dioxide | CiNii Research CiNii 国立情報学 …
Number of citations: 1 cir.nii.ac.jp
M Mülbaier, A Giannis - Arkivoc, 2003 - arkat-usa.org
A polymer-supported analogue of the IBX-reagent (1-hydroxy-1, 2-benziodoxol-3 (1H)-one 1-oxide) has been synthesized. Synthesis and oxidative properties of this new and efficient …
Number of citations: 20 www.arkat-usa.org
KC Nicolaou, PS Baran, YL Zhong… - Angewandte Chemie …, 2000 - Wiley Online Library
The cyclization of N‐arylcarbamates onto olefins, orchestrated by IBX, is a new synthetic method for the preparation of diverse arrays of amino sugar building blocks (see scheme for an …
Number of citations: 123 onlinelibrary.wiley.com
KC Nicolaou, PS Baran, R Kranich… - Angewandte …, 2001 - Wiley Online Library
We have recently reported a series of novel synthetic technologies for the facile construction of complex polycycles,[1] diverse heterocycles,[2] amino-sugars,[3] and a, bunsaturated …
Number of citations: 118 onlinelibrary.wiley.com
Y Kitani, A Morita, T Kumamoto… - Helvetica chimica …, 2002 - Wiley Online Library
A benzo[b]fluorene skeleton such as 10, a basic four‐ring system in the revised diazo structures 3 of kinamycin antibiotics, was synthesized by Diels‐Alder reaction between dienophile …
Number of citations: 63 onlinelibrary.wiley.com
DS Bose, P Srinivas - Synlett, 1998 - thieme-connect.com
1-Hydroxy-1, 2-benziodoxol-3 (1H)-one 1-oxide (IBX) was found to be an efficient and selective reagent for the mild oxidative cleavage of the C= N of oximes and tosylhydrazones to …
Number of citations: 57 www.thieme-connect.com

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